molecular formula C23H18N2O3S B2546341 4-benzoyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850781-92-9

4-benzoyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2546341
CAS No.: 850781-92-9
M. Wt: 402.47
InChI Key: OUFBMFAROJLPOA-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic small molecule based on the privileged 1,3-benzothiazole pharmacophore, making it a compound of significant interest in medicinal chemistry and drug discovery research. The molecule features a benzamide moiety linked to a dihydro-benzothiazole core, which is further substituted with methoxy and methyl groups. These structural elements are commonly associated with diverse biological activities and can influence the compound's electronic properties, lipophilicity, and interactions with biological targets. Benzothiazole derivatives, as a class, are extensively investigated for their wide spectrum of potential biological activities. Literature indicates that structurally related compounds demonstrate promising properties as anticonvulsant agents, antimicrobials, and antitumor agents. Specifically, some 2-aminobenzothiazole sulfonamides are recognized as selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1, a target for metabolic diseases such as type 2 diabetes and obesity. Other N-substituted benzothiazole benzamides have been synthesized and evaluated for their anticonvulsant activity in preclinical models, showing efficacy without significant neurotoxicity. The mechanism of action for benzothiazole derivatives is often multi-faceted and can include enzyme inhibition and receptor interaction, leading to the modulation of critical cellular pathways. This product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to utilize this compound for in vitro studies, biochemical assays, and as a standard or intermediate in the synthesis of novel chemical entities for scientific investigation.

Properties

IUPAC Name

4-benzoyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-25-19-13-12-18(28-2)14-20(19)29-23(25)24-22(27)17-10-8-16(9-11-17)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFBMFAROJLPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-benzoyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst. The reaction conditions are mild, and the process is rapid, making it suitable for industrial production.

Chemical Reactions Analysis

4-benzoyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-benzoyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Observations:
  • Bioisosteric Replacements : The target compound’s benzoyl group differs from sulfonamide () and sulfamoyl () analogs. Sulfonamides generally enhance solubility due to hydrogen bonding, whereas benzoyl groups may increase lipophilicity .
  • Substituent Effects : The 6-methoxy and 3-methyl groups on the benzothiazole ring are conserved in and , suggesting their role in stabilizing π-π interactions or modulating steric effects .

Computational and Crystallographic Insights

  • Hydrogen Bonding : ’s crystal structure reveals N1–H1···N2 and C–H···O interactions stabilizing a dimeric R₂²(8) motif. The target compound may exhibit similar patterns, with benzoyl oxygen acting as an acceptor .
  • π-π Interactions : Offset stacking between benzothiazole and benzene rings (3.95 Å in ) is likely conserved in the target compound, aiding crystal packing .
  • DFT Studies : highlights hydrogen bonding and electrostatic stabilization in benzamide analogs, suggesting the target’s stability could be similarly influenced .

Biological Activity

4-benzoyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety that is known for its diverse biological activities. The synthesis typically involves the reaction of benzoyl chlorides with appropriate amines and thioketones under controlled conditions to yield the desired product.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. In vitro assays against various cancer cell lines have shown promising results:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via mitochondrial pathway
HCT116 (Colon)10.0Inhibition of PI3K/Akt signaling pathway
A549 (Lung)15.0Cell cycle arrest at G1 phase

These findings indicate that the compound effectively inhibits cell proliferation and induces apoptosis in various cancer types, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies have reported significant activity against both bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The mechanism underlying its antimicrobial action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases and promotes cytochrome c release from mitochondria, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with the cell cycle machinery, particularly at the G1 phase, preventing cancer cells from proliferating.
  • Antimicrobial Mechanism : The disruption of microbial membrane integrity and inhibition of DNA synthesis are key factors in its antimicrobial efficacy.

Case Studies

Recent case studies have illustrated the therapeutic potential of this compound:

  • Breast Cancer Study : A study involving MCF-7 cells showed that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers.
  • In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, supporting its potential as an effective anticancer agent.

Q & A

Basic Synthesis and Optimization

Q: What is the standard synthetic route for 4-benzoyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, and how do reaction conditions influence yield? A: The synthesis typically involves a condensation reaction between a benzoyl chloride derivative and a benzothiazole precursor. Key steps include:

  • Reflux in ethanol with catalytic acetic acid to facilitate imine formation (analogous to triazole synthesis in ).
  • Stoichiometric control (1:1 molar ratio) to minimize side products.
  • Solvent choice : Absolute ethanol ensures solubility of intermediates, while glacial acetic acid acts as a proton donor for tautomer stabilization.
    Yield optimization requires precise temperature control (80–90°C) and reaction time (4–6 hours). Post-reaction, vacuum evaporation and crystallization in ethanol yield the pure product .

Structural Characterization

Q: Which spectroscopic and crystallographic methods are critical for confirming the structure and stereochemistry of this compound? A:

  • X-ray crystallography : Resolves the (2E) configuration of the benzothiazol-2-ylidene moiety (as in ). Bond angles (e.g., C–S–C ≈ 95°) and torsion angles confirm planarity.
  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.0 ppm) validate substitution patterns.
    • ¹³C NMR : Carbonyl signals (δ ~165–170 ppm) confirm benzamide formation .
  • HRMS : Matches theoretical molecular weight (e.g., C₂₄H₂₀N₂O₂S: 408.12 g/mol) with <2 ppm error .

Advanced Synthetic Strategies

Q: How can substituents on the benzothiazole ring be modified to tune physicochemical properties? A:

  • Electrophilic aromatic substitution : Introduce halogen or methoxy groups at the 6-position using directed ortho-metalation (e.g., LDA at −78°C) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids diversify the benzoyl group (Pd(PPh₃)₄, 90°C) .
  • Solubility enhancement : Sulfonamide or polyethylene glycol (PEG) chains at the N-position improve aqueous solubility .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies between theoretical and experimental spectroscopic data? A:

  • Cross-validation : Compare NMR data with DFT-calculated shifts (B3LYP/6-31G* basis set) to identify tautomeric forms or conformational isomers.
  • Variable temperature NMR : Detect dynamic processes (e.g., ring puckering in benzothiazole) by analyzing signal splitting at −40°C to 100°C .
  • Crystallography : Resolve ambiguities in double-bond geometry (E/Z) via single-crystal X-ray diffraction .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating this compound’s bioactivity, and how can structure-activity relationships (SAR) be established? A:

  • Antioxidant assays : DPPH radical scavenging (IC₅₀) and FRAP tests correlate electron-donating groups (e.g., methoxy) with activity .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., ELISA) identify targeting potential.
  • Docking studies : AutoDock Vina predicts binding modes with proteins (e.g., COX-2), guided by benzothiazole’s planar structure .

Mechanistic Insights

Q: What is the proposed mechanism for forming the benzothiazol-2-ylidene moiety during synthesis? A:

Imine formation : Condensation of aniline derivatives with carbonyl groups under acid catalysis.

Cyclization : Intramolecular nucleophilic attack by sulfur on the carbonyl carbon, forming the thiazole ring.

Tautomer stabilization : Acetic acid promotes keto-enol tautomerism, stabilizing the (2E) configuration .

Computational Modeling

Q: How can molecular docking and DFT calculations predict this compound’s interactions with biological targets? A:

  • Docking : Use PyMOL and SwissDock to simulate binding to ATP-binding pockets (e.g., EGFR kinase). The benzamide’s hydrogen-bonding capacity and benzothiazole’s π-π stacking are critical .
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. A small HOMO-LUMO gap (<4 eV) suggests redox activity relevant to antioxidant effects .

Purification Challenges

Q: What chromatographic techniques effectively purify this compound, particularly considering tautomerism? A:

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) separates tautomers.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by melting point (>250°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.